molecular formula C25H42Cl2N4O12 B12362468 p-NH2-CHX-A

p-NH2-CHX-A"-DTPA (hydrochloride hydrate)

Cat. No.: B12362468
M. Wt: 661.5 g/mol
InChI Key: GRCOCZULVQBCJY-SQPUCKGSSA-N
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Description

p-NH2-CHX-A"-DTPA (hydrochloride hydrate): is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). This compound is primarily used in tumor pre-targeting and can be conjugated with peptides and radionuclides for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: p-NH2-CHX-A"-DTPA (hydrochloride hydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution can result in various derivatives with modified functional groups .

Scientific Research Applications

Chemistry: In chemistry, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is used as a chelating agent to bind metal ions. This property makes it valuable in analytical chemistry for metal ion detection and quantification .

Biology: In biological research, the compound is used for labeling biomolecules, such as peptides and proteins, with radionuclides. This labeling is crucial for imaging and diagnostic applications .

Medicine: In medicine, p-NH2-CHX-A"-DTPA (hydrochloride hydrate) is employed in tumor pre-targeting. It helps in delivering therapeutic radionuclides to specific tumor sites, enhancing the efficacy of cancer treatments .

Industry: In the industrial sector, the compound is used in the development of radiopharmaceuticals and other diagnostic agents. Its ability to form stable complexes with metal ions makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of p-NH2-CHX-A"-DTPA (hydrochloride hydrate) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be conjugated with biomolecules for targeted delivery. The molecular targets include specific receptors on tumor cells, allowing for precise targeting and minimal off-target effects .

Properties

Molecular Formula

C25H42Cl2N4O12

Molecular Weight

661.5 g/mol

IUPAC Name

2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid;dihydrate;dihydrochloride

InChI

InChI=1S/C25H36N4O10.2ClH.2H2O/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39;;;;/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39);2*1H;2*1H2/t18-,19+,20+;;;;/m1..../s1

InChI Key

GRCOCZULVQBCJY-SQPUCKGSSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl

Canonical SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.O.Cl.Cl

Origin of Product

United States

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